

An In-depth Technical Guide to Indole-5-carbonitrile: Properties, Synthesis, and Applications

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Compound of Interest

Compound Name: *Indoline-5-carbonitrile*

Cat. No.: *B098209*

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A Note on Nomenclature: This guide focuses on Indole-5-carbonitrile (CAS 15861-24-2), a prominent aromatic heterocyclic compound. The initial topic request specified "**Indoline-5-carbonitrile**," which refers to the saturated analog (2,3-dihydroindole-5-carbonitrile). While both are valuable chemical scaffolds, the vast majority of published data, commercial availability, and applications are associated with the aromatic indole structure. This document will therefore detail the properties of Indole-5-carbonitrile and will briefly reference its saturated counterpart where relevant for comparative context.

Executive Summary

Indole-5-carbonitrile is a bifunctional molecule featuring the privileged indole scaffold and a reactive nitrile group. This unique combination makes it a highly versatile and valuable building block in modern medicinal chemistry and materials science.^[1] Its structure allows for precise modification at multiple positions, enabling the systematic exploration of chemical space in drug discovery programs. This guide provides a comprehensive overview of its core chemical properties, spectroscopic signature, validated synthesis protocols, and key reactivity patterns, offering researchers and drug development professionals a foundational understanding of its utility and practical application.

Core Physicochemical and Structural Properties

Indole-5-carbonitrile is typically a solid at room temperature, with its color ranging from white to light yellow or brown, depending on purity.^{[1][2]} The molecule's character is defined by the fusion of a benzene ring and a pyrrole ring, with the electron-withdrawing cyano group positioned on the benzene moiety. This substitution pattern significantly influences the electronic properties and reactivity of the entire ring system.

Structural and Chemical Identifiers

The fundamental structure of Indole-5-carbonitrile is depicted below.

Caption: Structure of 1H-Indole-5-carbonitrile.

Tabulated Physicochemical Data

The following table summarizes the key quantitative properties of Indole-5-carbonitrile, compiled from authoritative chemical databases and suppliers.

Property	Value	Source(s)
CAS Number	15861-24-2	^{[2][3][4]}
Molecular Formula	C ₉ H ₆ N ₂	^{[2][4][5]}
Molecular Weight	142.16 g/mol	^{[1][3]}
Appearance	White to cream/yellow/brown crystalline powder	^{[1][2]}
Melting Point	103-109 °C	^{[2][3]}
Density	1.22 - 1.27 g/cm ³	^[1]
Solubility	Limited solubility in water; Soluble in organic solvents (e.g., DMSO, other polar organic solvents).	^{[1][5][6]}
LogP	2.38	^[7]
IUPAC Name	1H-indole-5-carbonitrile	^{[2][4]}

Spectroscopic Characterization

A robust understanding of a molecule's spectroscopic fingerprint is critical for reaction monitoring and quality control. The key features for Indole-5-carbonitrile are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR (Varian A-60, in CDCl_3): The proton NMR spectrum is characteristic of a 5-substituted indole. The N-H proton typically appears as a broad singlet far downfield (>8 ppm). The aromatic region will show distinct signals for the protons on the indole ring. Protons H4 and H6 will appear as doublets, with H4 being the most downfield of the benzene ring protons due to the deshielding effect of the adjacent cyano group. The protons on the pyrrole ring (H2, H3, and H7) will also present characteristic shifts and couplings.^[8]
- ^{13}C NMR (125 MHz, in CDCl_3): The carbon spectrum will show nine distinct signals. The nitrile carbon ($\text{C}\equiv\text{N}$) is a key identifier, typically appearing around 118-120 ppm. The carbons of the indole ring will resonate in the aromatic region (approx. 100-140 ppm).^[9]

Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence of the key functional groups.^[4]

- N-H Stretch: A sharp to moderately broad peak is expected in the region of $3300\text{-}3400\text{ cm}^{-1}$, corresponding to the stretching vibration of the indole N-H bond.
- $\text{C}\equiv\text{N}$ Stretch: A strong, sharp absorption peak around $2220\text{-}2230\text{ cm}^{-1}$ is the unmistakable signature of the nitrile functional group.
- Aromatic C-H Stretch: Peaks are observed just above 3000 cm^{-1} .
- Aromatic C=C Stretch: Multiple medium to strong bands appear in the $1450\text{-}1600\text{ cm}^{-1}$ region.

Mass Spectrometry (MS)

In electron ionization mass spectrometry (EI-MS), Indole-5-carbonitrile will exhibit a prominent molecular ion peak (M^+) at $m/z = 142$, corresponding to its molecular weight.^[9] The fragmentation pattern would be consistent with the stable aromatic indole core.

Synthesis and Purification

The synthesis of Indole-5-carbonitrile is well-documented, often proceeding from readily available substituted nitroaromatics. The following protocol is an example of a common synthetic strategy.^[10]

Synthesis Workflow Diagram

Caption: A representative synthetic pathway to Indole-5-carbonitrile.

Step-by-Step Laboratory Protocol

This protocol is a generalized representation based on established chemical transformations.^[10] Researchers should consult the primary literature and perform appropriate risk assessments before execution.

- Preparation of 3-Methyl-4-nitrobenzonitrile:
 - Step 1a (Amide Formation): To a solution of 3-methyl-4-nitrobenzoic acid in toluene with a catalytic amount of DMF, add thionyl chloride and heat the mixture. After reaction completion, cool the mixture and add it to a pre-cooled aqueous ammonia solution to precipitate 3-methyl-4-nitrobenzamide.
 - Step 1b (Dehydration): Treat the resulting 3-methyl-4-nitrobenzamide with a dehydrating agent like thionyl chloride in toluene and heat to yield 3-methyl-4-nitrobenzonitrile.
- Indole Ring Formation (Leimgruber-Batcho Analogue):
 - Step 2a (Enamine Formation): React 3-methyl-4-nitrobenzonitrile with N,N-dimethylformamide dimethyl acetal (DMF-DMA). This reaction forms a vinylogous amide (enamine) intermediate. The rationale here is the activation of the methyl group by the ortho-nitro group, making its protons acidic enough to react.
 - Step 2b (Reductive Cyclization): Reduce the nitro group of the enamine intermediate. Common reagents include catalytic hydrogenation (e.g., H₂ over Raney Nickel or Pd/C) or chemical reduction (e.g., iron in acetic acid). The reduction of the nitro group to an amine is immediately followed by a spontaneous cyclization onto the enamine and subsequent elimination of dimethylamine to form the aromatic indole ring.

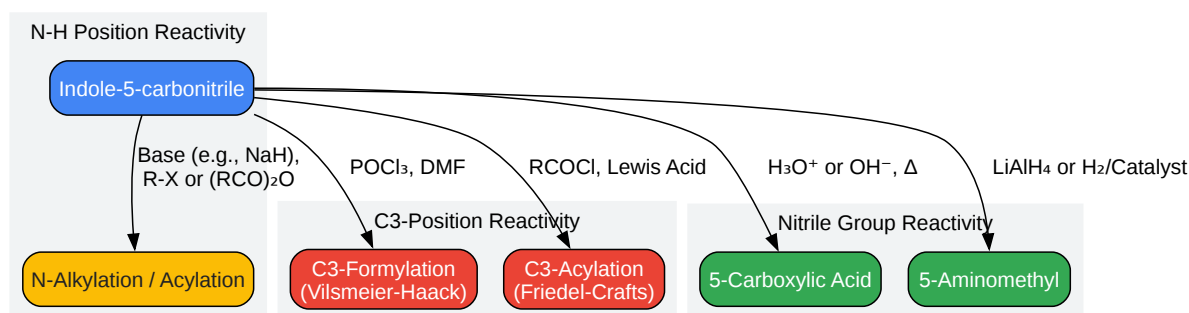
- Purification:
 - The crude product is typically purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/heptane) or by column chromatography on silica gel. The choice of solvent is critical: the ideal solvent will dissolve the compound when hot but allow for high recovery of pure crystals upon cooling, leaving impurities behind in the mother liquor.

Chemical Reactivity and Derivatization

The reactivity of Indole-5-carbonitrile is governed by the interplay between the electron-rich pyrrole ring, the N-H proton, and the electron-withdrawing cyano group on the benzene ring.

- N-H Functionalization: The indole nitrogen is weakly acidic and can be deprotonated by a suitable base (e.g., NaH) to form an indolyl anion. This anion is a potent nucleophile, readily undergoing alkylation, acylation, or sulfonylation to generate N-substituted derivatives. This is a primary and highly predictable site for modification.
- Electrophilic Substitution: The pyrrole ring is highly activated towards electrophilic attack, with the C3 position being the most nucleophilic and kinetically favored site. Reactions like the Vilsmeier-Haack (formylation), Mannich (aminomethylation), and Friedel-Crafts acylation predominantly occur at C3.
- Reactions of the Nitrile Group: The cyano group is a versatile functional handle. It can be:
 - Hydrolyzed to a carboxylic acid (5-carboxyindole) under acidic or basic conditions.
 - Reduced to a primary amine (5-aminomethylindole) using reducing agents like LiAlH_4 or catalytic hydrogenation.
 - Reacted with organometallic reagents (e.g., Grignard reagents) to form ketones after hydrolysis.
- Metal-Catalyzed Cross-Coupling: While less reactive than halogenated indoles, the C-H bonds of the indole ring can be functionalized directly using modern palladium, copper, or rhodium catalysis.[\[11\]](#)

Common Derivatization Workflow



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Caption: Key reactivity sites on Indole-5-carbonitrile.

Applications in Drug Discovery and Research

Indole-5-carbonitrile is not merely a laboratory curiosity; it is a validated starting material for numerous high-value compounds, particularly in the pharmaceutical sector. The indole motif is a classic "privileged structure," known to interact with a wide range of biological targets.[12][13]

- **Precursor to Vilazodone:** Indole-5-carbonitrile is a known intermediate and impurity in the synthesis of Vilazodone, an antidepressant that acts as a selective serotonin reuptake inhibitor and 5-HT_{1a} receptor partial agonist.[5][14] Synthetic routes often involve the acylation of the indole at the C3 position followed by reduction.[14]
- **Synthesis of PPAR Agonists:** It serves as a reactant for the preparation of novel dual agonists for Peroxisome Proliferator-Activated Receptors alpha and gamma (PPARα/γ).[3] These types of molecules are investigated for the potential treatment of metabolic syndrome and type 2 diabetes.[3]
- **Development of Kinase Inhibitors:** The indole scaffold is central to many kinase inhibitors used in oncology.[13] The functional handles on Indole-5-carbonitrile allow for its

incorporation into libraries of compounds designed to target specific kinases involved in cancer cell proliferation.

- General Organic Synthesis: Its utility extends to being a reactant in various complex, metal-catalyzed reactions, such as the synthesis of dihydroisoquinolines and vinylindoles, demonstrating its versatility in constructing complex molecular architectures.[\[3\]](#)[\[5\]](#)

Safety, Handling, and Storage

As a fine chemical, Indole-5-carbonitrile requires careful handling in a laboratory setting.

- Hazards: It is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[\[15\]](#)[\[16\]](#)
- Personal Protective Equipment (PPE): Standard PPE, including safety goggles, gloves (nitrile or other chemically resistant material), and a lab coat, is mandatory.[\[3\]](#) Work should be conducted in a well-ventilated fume hood to avoid inhalation of the powder.[\[16\]](#)
- Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible substances such as strong oxidizing agents.[\[6\]](#)[\[17\]](#)
- Disposal: Waste should be disposed of in accordance with local, state, and federal regulations for chemical waste.[\[15\]](#)

Conclusion

Indole-5-carbonitrile is a cornerstone synthetic intermediate whose value is derived from its structural stability and the orthogonal reactivity of its three key regions: the indole nitrogen, the nucleophilic C3 position, and the versatile cyano group. This trifecta of functionality provides chemists with a robust platform for generating molecular diversity. Its proven application in the synthesis of marketed drugs and clinical candidates underscores its importance for professionals in pharmaceutical research and development. A thorough understanding of its properties, as detailed in this guide, is essential for leveraging its full potential in the creation of novel, high-impact molecules.

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